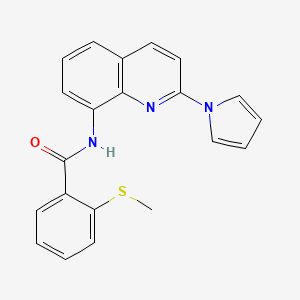

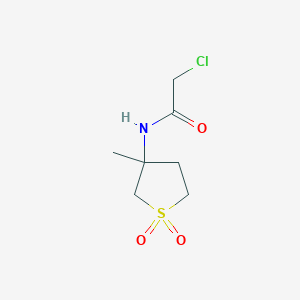

2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

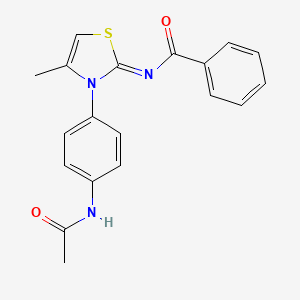

“2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” is a chemical compound with the molecular formula C6H10ClNO3S. It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as GIRK channel activators . Another study reported the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” can be determined using various techniques. For instance, its density, melting point, and boiling point can be determined .Applications De Recherche Scientifique

Photovoltaic Efficiency and Ligand-Protein Interactions

- The compounds similar to 2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, have been synthesized and studied for their vibrational spectra and electronic properties. They demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical activity and various possible intramolecular interactions have been explored through Natural bond orbital analysis. These compounds also exhibit binding interactions with Cyclooxygenase 1 (COX1), as shown by molecular docking studies (Mary et al., 2020).

Comparative Metabolism in Herbicides

- Acetochlor, a herbicide structurally related to 2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide, has been studied to understand its metabolism in human and rat liver microsomes. The study revealed differences in the metabolism of acetochlor and similar herbicides between human and rat liver microsomes, involving complex metabolic activation pathways. This research provides insights into the metabolic pathways of chloroacetamide herbicides and their possible effects on human health (Coleman et al., 2000).

Intramolecular Cyclization for Synthetic Applications

- The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with certain compounds led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. This reaction has been utilized for the synthesis of pyridin-2(1H)-ones, indicating the potential of these reactions in creating diverse organic compounds with specific chemical properties (Savchenko et al., 2020).

Environmental Impact and Herbicide Activity

- Studies have also focused on the environmental distribution and herbicidal activity of acetochlor. The presence of this compound in the hydrologic system and its effects on agricultural crops have been documented, providing insights into the environmental impact and efficacy of chloroacetamide-based herbicides (Kolpin et al., 1996).

Biochemical Studies and Hydrolysis

- Research has been conducted on the biochemical properties of related compounds, such as acetamiprid, a neonicotinoid insecticide. Studies on bacterial strains capable of hydrolyzing acetamiprid offer insights into potential biodegradation pathways for these chemicals in the environment (Tang et al., 2012).

Orientations Futures

The future directions for research on “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” could include further exploration of its potential as a GIRK channel activator , as well as its potential for other biological activities. Further studies could also explore the synthesis of new derivatives and their potential therapeutic applications .

Propriétés

IUPAC Name |

2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3S/c1-7(9-6(10)4-8)2-3-13(11,12)5-7/h2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMVOZWDRNWBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)

![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)

![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)

![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)

![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)